Ethyl 3-amino-3-(pyridin-3-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-3-(pyridin-3-yl)butanoate is a heterocyclic compound with a molecular formula of C11H16N2O2. This compound is characterized by the presence of a pyridine ring attached to a butanoate ester, making it a valuable molecule in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-(pyridin-3-yl)butanoate typically involves the reaction of 3-aminopyridine with ethyl acrylate under controlled conditions. One common method includes using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction mixture is heated in an oil bath at temperatures ranging from 120-160°C for 16-20 hours . After the reaction, the product is purified through recrystallization to obtain high purity this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is emphasized to ensure sustainable and safe production practices.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(pyridin-3-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted derivatives of this compound .
Scientific Research Applications
Ethyl 3-amino-3-(pyridin-3-yl)butanoate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: The compound is utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(pyridin-3-yl)butanoate involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound may inhibit the activity of certain enzymes involved in cell proliferation. Molecular docking studies have shown that the compound can bind to active sites of target proteins, thereby modulating their function and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-3-(pyridin-2-yl)butanoate
- Ethyl 3-amino-3-(pyridin-4-yl)butanoate
- 3-Aminopyridine
Uniqueness
Ethyl 3-amino-3-(pyridin-3-yl)butanoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it a valuable candidate for various applications in research and industry .
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
ethyl 3-amino-3-pyridin-3-ylbutanoate |
InChI |
InChI=1S/C11H16N2O2/c1-3-15-10(14)7-11(2,12)9-5-4-6-13-8-9/h4-6,8H,3,7,12H2,1-2H3 |
InChI Key |
IJNJIQYANFRGNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)(C1=CN=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.